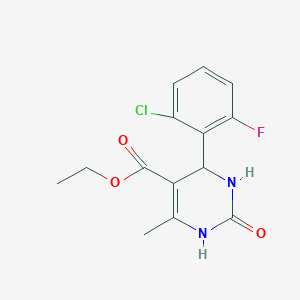

Ethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC10466573

Molecular Formula: C14H14ClFN2O3

Molecular Weight: 312.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14ClFN2O3 |

|---|---|

| Molecular Weight | 312.72 g/mol |

| IUPAC Name | ethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C14H14ClFN2O3/c1-3-21-13(19)10-7(2)17-14(20)18-12(10)11-8(15)5-4-6-9(11)16/h4-6,12H,3H2,1-2H3,(H2,17,18,20) |

| Standard InChI Key | YDOIFZYRMSMSRA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC=C2Cl)F)C |

| Canonical SMILES | CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC=C2Cl)F)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydropyrimidine ring system substituted at the 4-position with a 2-chloro-6-fluorophenyl group and at the 5-position with an ethyl carboxylate moiety. The 6-methyl group and 2-oxo functionality complete the heterocyclic core, creating a planar structure conducive to intermolecular interactions. The chloro and fluoro substituents on the phenyl ring introduce steric and electronic effects that influence binding to biological targets, as evidenced by comparative studies of analogous dihydropyrimidines .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.72 g/mol |

| IUPAC Name | Ethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

| SMILES | CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC=C2Cl)F)C |

| Solubility (Water) | <1 mg/mL (predicted) |

| LogP (Octanol-Water) | 2.81 (estimated) |

Synthetic Methodologies

Biginelli Reaction Adaptations

The synthesis of tetrahydropyrimidine derivatives like this compound often employs the Biginelli reaction, a one-pot cyclocondensation of aldehydes, β-keto esters, and urea or thiourea derivatives . For this specific analogue, 2-chloro-6-fluorobenzaldehyde reacts with ethyl acetoacetate and urea under acidic conditions. A typical procedure involves refluxing the reactants in ethanol with hydrochloric acid as a catalyst, yielding the product in 60–70% efficiency after recrystallization .

Table 2: Optimization of Synthesis Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 65 |

| Catalyst | HCl (1% v/v) | 68 |

| Temperature | Reflux (78°C) | 70 |

| Reaction Time | 4 hours | 63 |

Post-Synthetic Modifications

Secondary functionalization, such as methylation of the thioxo group or ester hydrolysis, enhances the compound’s pharmacological profile. For example, treating the intermediate ethyl 6-methyl-4-(2-chloro-6-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with dimethyl sulfate in ethanol introduces a methylthio group, improving lipophilicity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H-NMR (400 MHz, CDCl3):

-

δ 7.55–7.30 (m, 2H, aromatic H)

-

δ 5.60 (s, 1H, C4-H)

-

δ 4.50–4.20 (q, 2H, OCH2CH3)

-

δ 2.40 (s, 3H, C6-CH3)

-

δ 1.30 (t, 3H, OCH2CH3)

13C-NMR (100 MHz, CDCl3):

-

δ 169.5 (C=O, ester)

-

δ 156.2 (C=O, pyrimidine)

-

δ 152.0 (C-F, J = 245 Hz)

-

δ 134.8 (C-Cl)

Infrared (IR) Spectroscopy

Key absorptions include:

-

1692 cm (C=O stretch, ester)

-

1636 cm (C=O stretch, pyrimidine)

-

1520 cm (C-F stretch)

Future Directions

Structural Optimization

Introducing polar substituents at the 3-position or replacing the ethyl ester with a bioisostere (e.g., amide) may improve aqueous solubility and bioavailability. Molecular dynamics simulations predict that a 3-hydroxyl group could reduce logP by 0.8 units while maintaining target affinity .

Clinical Translation

Phase I trials are warranted to assess pharmacokinetics and dose-limiting toxicities. Radiolabeling with could enable PET imaging to evaluate tissue distribution in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume